molecular formula C24H22N2O7 B14921529 4-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenoxy)-1-(3-nitrophenyl)azetidin-2-one

4-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenoxy)-1-(3-nitrophenyl)azetidin-2-one

Cat. No.: B14921529
M. Wt: 450.4 g/mol
InChI Key: VNZOFMKJRVGSMJ-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenoxy)-1-(3-nitrophenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenoxy)-1-(3-nitrophenyl)azetidin-2-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a substituted phenylamine and a suitable acyl chloride can lead to the formation of the azetidinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenoxy)-1-(3-nitrophenyl)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, 4-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenoxy)-1-(3-nitrophenyl)azetidin-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Researchers can study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicinal chemistry, this compound can be explored for its potential as a drug candidate. Its ability to interact with specific enzymes or receptors can be investigated for the treatment of various diseases.

Industry

Industrially, the compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenoxy)-1-(3-nitrophenyl)azetidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions can provide insights into its mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenoxy)-1-phenylazetidin-2-one
  • 4-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenoxy)-1-(4-nitrophenyl)azetidin-2-one

Uniqueness

Compared to similar compounds, 4-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenoxy)-1-(3-nitrophenyl)azetidin-2-one may exhibit unique properties due to the presence of specific substituents

Properties

Molecular Formula

C24H22N2O7

Molecular Weight

450.4 g/mol

IUPAC Name

4-(3,4-dimethoxyphenyl)-3-(4-methoxyphenoxy)-1-(3-nitrophenyl)azetidin-2-one

InChI

InChI=1S/C24H22N2O7/c1-30-18-8-10-19(11-9-18)33-23-22(15-7-12-20(31-2)21(13-15)32-3)25(24(23)27)16-5-4-6-17(14-16)26(28)29/h4-14,22-23H,1-3H3

InChI Key

VNZOFMKJRVGSMJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2C(N(C2=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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